Ralimetinib

Übersicht

Beschreibung

Ralimetinib, also known as LY2228820, is a small molecule experimental cancer drug in development by Eli Lilly . It was originally thought to be a p38 mitogen-activated protein kinase (MAPK) inhibitor, but it has since been reported that it acts instead as an epidermal growth factor receptor (EGFR) inhibitor .

Molecular Structure Analysis

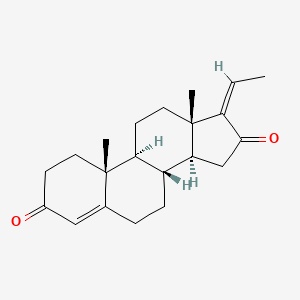

This compound has a molecular weight of 420.536 and a chemical formula of C24H29FN6 . The structure of this compound bound to EGFR has been solved and is available in the Protein Data Bank .Physical And Chemical Properties Analysis

This compound has a molecular weight of 420.536 and a chemical formula of C24H29FN6 . Its plasma exposure (Cmax and AUC) increases in a dose-dependent manner .Wissenschaftliche Forschungsanwendungen

Krebstherapie und -management

Ralimetinib, identifiziert als LY2228820 Dimesilat, ist ein selektiver niedermolekularer Inhibitor von p38 MAPK, einem Protein, das die Zytokinproduktion im Mikromilieu des Tumors reguliert. Diese Regulation ermöglicht es Krebszellen, trotz verschiedener Belastungen wie onkogenetischer Belastung, Strahlentherapie, Chemotherapie und zielgerichteten Therapien zu überleben. Durch die Hemmung von p38 MAPK hat this compound potenzielle Anwendungen in der Krebstherapie, indem es die Überlebensmechanismen von Krebszellen stört .

Forschung zu Darmkrebs (CRC)

In CRC-Zellen wurde die Beziehung zwischen p38α und β-Catenin – einem Schlüsselmolekül in der CRC-Progression – unter Verwendung von this compound charakterisiert. Die Rolle des Wirkstoffs in der β-Catenin-Transkriptionsaktivität wurde durch pharmakologische Hemmung untersucht, was seine Nützlichkeit in der CRC-Forschung und potenzielle therapeutische Anwendungen nahelegt .

Pharmakogenomische Profilerstellung

this compound wurde in pharmakogenomischen Profilerstellungsexperimenten verwendet, um seine Ähnlichkeit mit EGFR-gerichteten Medikamenten zu verstehen. Es hat die Fähigkeit gezeigt, die EGFR-Kinaseaktivität zu hemmen, was bedeutsam ist, da EGFR ein häufiges Ziel in der Krebsbehandlung ist. Dies deutet darauf hin, dass this compound für verbesserte therapeutische Wirkungen umgewidmet oder in Kombination mit anderen EGFR-Inhibitoren eingesetzt werden könnte .

Wirkmechanismus

Target of Action

Ralimetinib, also known as LY2228820, was initially developed as an inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway . Recent studies have suggested that it primarily functions as an inhibitor of the epidermal growth factor receptor (egfr) .

Mode of Action

This compound was thought to inhibit the p38 MAPK pathway, which is known to regulate the production of cytokines in the tumor microenvironment and enable cancer cells to survive despite oncogenic stress, radiotherapy, chemotherapy, and targeted therapies . Recent research suggests that this compound functions primarily as an egfr inhibitor . It has been shown to inhibit EGFR kinase activity, and its effects are blocked by the expression of the EGFR-T790M gatekeeper mutation .

Biochemical Pathways

The p38 MAPK pathway, originally thought to be the primary target of this compound, plays a crucial role in cellular responses to stress signals from the environment . The discovery of this compound’s action on egfr suggests that it may also impact the egfr signaling pathway, which is involved in regulating cell growth and survival .

Pharmacokinetics

In clinical trials, this compound was administered orally every 12 hours on days 1 to 14 of a 28-day cycle . The plasma exposure of this compound (Cmax and AUC) increased in a dose-dependent manner .

Result of Action

This compound has been shown to inhibit EGFR kinase activity, which can lead to a decrease in cell proliferation and survival . In addition, it has been used in trials studying the treatment of various types of cancer, including postmenopausal, advanced cancer, adult glioblastoma, fallopian tube cancer, and metastatic breast cancer .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the p38 MAPK pathway, which this compound was originally designed to target, is activated in response to environmental factors, oncogenic stress, radiotherapy, and chemotherapy . Furthermore, the EGFR pathway, which this compound is now known to inhibit, can also be influenced by the tumor microenvironment .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-[2-tert-butyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-3-(2,2-dimethylpropyl)imidazo[4,5-b]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29FN6/c1-23(2,3)13-31-20-17(28-22(31)26)12-11-16(27-20)19-18(14-7-9-15(25)10-8-14)29-21(30-19)24(4,5)6/h7-12H,13H2,1-6H3,(H2,26,28)(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPPBBJCBDOEXDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CN1C2=C(C=CC(=N2)C3=C(N=C(N3)C(C)(C)C)C4=CC=C(C=C4)F)N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29FN6 | |

| Record name | Ralimetinib | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ralimetinib | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00235456 | |

| Record name | Ralimetinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00235456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

862505-00-8 | |

| Record name | 5-[2-(1,1-Dimethylethyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]-3-(2,2-dimethylpropyl)-3H-imidazo[4,5-b]pyridin-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=862505-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ralimetinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862505008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ralimetinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11787 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ralimetinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00235456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RALIMETINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73I34XW4HD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-1,4-bis[4-[(3,5-dioxo-1,2,4-oxadiazolidin-2-yl)methyl]phenoxy]-2-butene](/img/structure/B1684269.png)

![1-[3-(3,4-Dichlorophenyl)-3-[2-(1-methyl-4-phenylpiperidin-1-ium-1-yl)ethyl]piperidin-1-yl]-2-(3-propan-2-yloxyphenyl)ethanone](/img/structure/B1684271.png)

![4-[(4-Bromophenyl)methyl-(1,2,4-triazol-4-yl)amino]benzonitrile](/img/structure/B1684272.png)

![N-cyclopropyl-6-[4-[(2-phenylbenzoyl)amino]benzoyl]-4,5-dihydrothieno[3,2-d][1]benzazepine-2-carboxamide](/img/structure/B1684274.png)